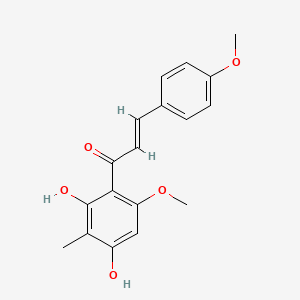

3'-Methyl-4-O-methylhelichrysetin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3’-Methyl-4-O-methylhelichrysetin is a natural flavonoid compound found in some plants. It is known for its yellow crystalline solid form and good solubility. The compound has shown various pharmacological activities, including antioxidant, anti-inflammatory, and antitumor properties .

準備方法

Synthetic Routes and Reaction Conditions

3’-Methyl-4-O-methylhelichrysetin can be synthesized through several chemical reactions involving chalcones. One common method involves the condensation of 2,4-dihydroxy-6-methoxy-3-methylacetophenone with 4-methoxybenzaldehyde under basic conditions. The reaction typically uses a base such as potassium hydroxide in ethanol as the solvent .

Industrial Production Methods

Industrial production of 3’-Methyl-4-O-methylhelichrysetin often involves extraction from natural sources, such as the barks of Cephalotaxus sinensis. The extraction process includes solvent extraction followed by purification using column chromatography .

化学反応の分析

Types of Reactions

3’-Methyl-4-O-methylhelichrysetin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to dihydrochalcones.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Alkylated or acylated derivatives

科学的研究の応用

3’-Methyl-4-O-methylhelichrysetin has diverse applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer prevention and treatment.

Industry: Utilized in the development of natural product-based pharmaceuticals.

作用機序

The mechanism of action of 3’-Methyl-4-O-methylhelichrysetin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.

Antitumor Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.

類似化合物との比較

3’-Methyl-4-O-methylhelichrysetin belongs to the chalcone family, which includes compounds such as:

- 2’,4’-Dihydroxy-4,6’-dimethoxy-3’-methylchalcone

- 4,2’,4’-Trihydroxy-3’-methoxychalcone

生物活性

3'-Methyl-4-O-methylhelichrysetin is a chalcone derivative notable for its diverse biological activities. This compound, characterized by its chemical formula C18H18O5, is primarily derived from the barks of Cephalotaxus sinensis. Chalcones are known for their potential therapeutic applications due to their antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Chalcones, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that this compound demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. This activity is particularly relevant in the context of chronic inflammatory diseases where inflammation plays a central role in disease progression.

Anticancer Properties

Several studies have highlighted the anticancer potential of chalcones. This compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits cytokine production | |

| Anticancer | Induces apoptosis; modulates survival pathways |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Cell Signaling Modulation : It can modulate key signaling pathways like NF-kB and MAPK, which are crucial for inflammation and cancer progression.

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells via intrinsic apoptotic pathways, often involving the activation of caspases.

Study on Anticancer Activity

A study published in Phytomedicine evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The study also reported that treatment with this chalcone led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis.

Anti-inflammatory Effects in Animal Models

Another investigation assessed the anti-inflammatory effects of this compound using an animal model of arthritis. The results demonstrated a reduction in paw swelling and inflammatory markers in treated animals compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in joint tissues.

特性

IUPAC Name |

(E)-1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-11-15(20)10-16(23-3)17(18(11)21)14(19)9-6-12-4-7-13(22-2)8-5-12/h4-10,20-21H,1-3H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJIHSNZSOFRQU-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。